Biochemical PI3Kδ Inhibition: Potency Within 1-log of Clinical Benchmark Idelalisib
(1-Benzyl-4-hydroxypiperidin-3-yl)methyl acetate inhibits PI3Kδ with an IC50 of 2.30 nM in a biochemical fluorescence polarization assay, demonstrating potency within the same order of magnitude as the FDA-approved PI3Kδ inhibitor idelalisib (CAL-101; IC50 = 2.5 nM) [1][2]. This suggests the compound can serve as a viable starting point for structure–activity relationship (SAR) campaigns targeting PI3Kδ without requiring a full de novo scaffold redesign.
| Evidence Dimension | PI3Kδ inhibitory potency (biochemical) |
|---|---|
| Target Compound Data | IC50 = 2.30 nM |
| Comparator Or Baseline | Idelalisib (CAL-101): IC50 = 2.5 nM |
| Quantified Difference | Target is 0.20 nM more potent (8% difference, within assay variability) |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation, PI3Kδ enzyme (human, recombinant) |
Why This Matters
A near-equipotent biochemical profile against the clinical benchmark validates the compound's potential as a cost-effective, early-stage tool for PI3Kδ inhibitor discovery.
- [1] BindingDB. (n.d.). BDBM50394893 (CHEMBL2165502): IC50 = 2.30 nM (fluorescence polarization assay). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50394893&google=BDBM50394893 View Source
- [2] BindingDB. (n.d.). BDBM50403068 (Idelalisib): IC50 = 2.5 nM. Retrieved from https://bdb8.ucsd.edu/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50403068 View Source
